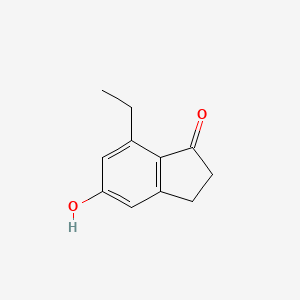
7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl-substituted phenylacetic acid with acetic anhydride in the presence of a catalyst can yield the desired indenone compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-Ethyl-5-oxo-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of 7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-ol.
Substitution: Formation of various substituted indenone derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, its carbonyl group can participate in nucleophilic addition reactions, altering the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
1-Indanone: A parent compound with a similar structure but lacking the ethyl and hydroxyl substituents.
3-Methyl-1-indenone: A similar compound with a methyl group instead of an ethyl group.
2,3-Dihydro-1H-inden-1-one: A compound with a similar core structure but different substituents.
Uniqueness
7-Ethyl-5-hydroxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group and hydroxyl group allows for unique interactions and reactivity compared to other indenone derivatives.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
7-ethyl-5-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O2/c1-2-7-5-9(12)6-8-3-4-10(13)11(7)8/h5-6,12H,2-4H2,1H3 |
InChI Key |
MQEOLHLONPCHLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=C1C(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


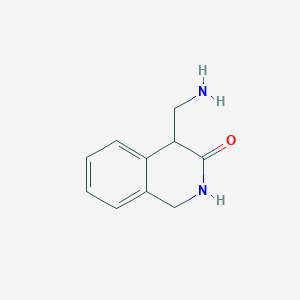
![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
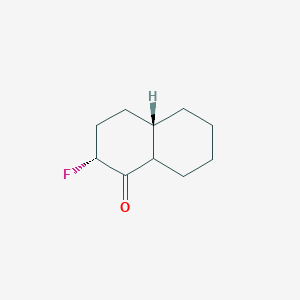



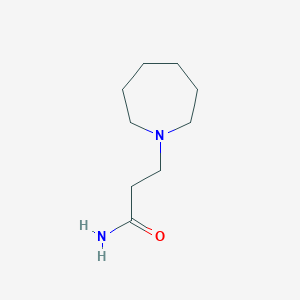
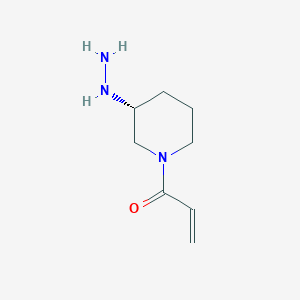
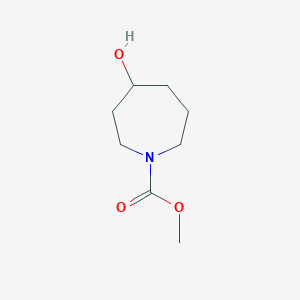
![2,3-Dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B11915611.png)



![5'-Methoxyspiro[cyclopropane-1,1'-isoindoline]](/img/structure/B11915646.png)
